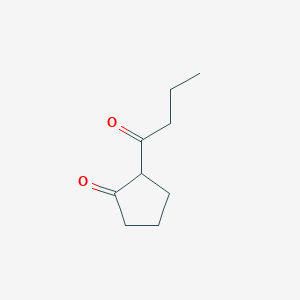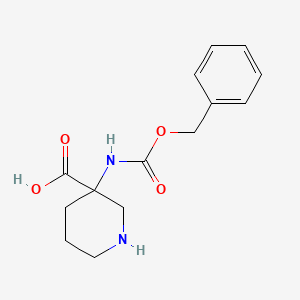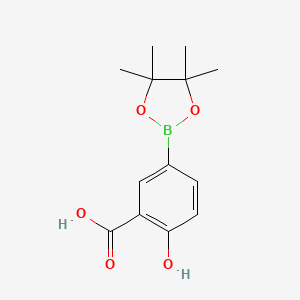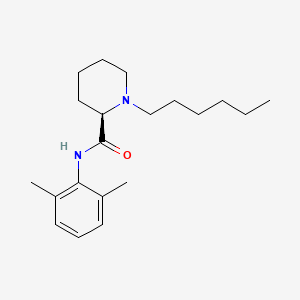
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxycyclohexyl group, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of 3-methylbenzoic acid, followed by the introduction of the trans-4-hydroxycyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
- 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzamide
- 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methoxybenzamide
Uniqueness
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the benzamide moiety can influence its lipophilicity and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
4-bromo-N-(4-hydroxycyclohexyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H18BrNO2/c1-9-8-10(2-7-13(9)15)14(18)16-11-3-5-12(17)6-4-11/h2,7-8,11-12,17H,3-6H2,1H3,(H,16,18) |
InChI Key |
FNXNEWNPKNSVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-](/img/structure/B12331868.png)
![7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12331877.png)







![2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene](/img/structure/B12331945.png)


![(NE)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12331958.png)

